N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
CAS No.:
Cat. No.: VC8974662
Molecular Formula: C25H23N5O3S
Molecular Weight: 473.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N5O3S |
|---|---|
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H23N5O3S/c1-32-21-15-9-12-19(23(21)33-2)16-26-27-22(31)17-34-25-29-28-24(18-10-5-3-6-11-18)30(25)20-13-7-4-8-14-20/h3-16H,17H2,1-2H3,(H,27,31)/b26-16+ |
| Standard InChI Key | PQNBIILQHMVICT-WGOQTCKBSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
| SMILES | COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Characterization
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. Its molecular formula is CHNOS, with a molecular weight of 481.55 g/mol . The structure integrates a 1,2,4-triazole core substituted with phenyl groups at positions 4 and 5, a sulfanyl (-S-) linker, and an acetohydrazide moiety conjugated to a 2,3-dimethoxybenzylidene group (Fig. 1).
Key Functional Groups and Spectral Data
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Triazole Ring: The 1,2,4-triazole core contributes to aromaticity and hydrogen-bonding capacity, with characteristic IR absorptions at 1,620–1,625 cm (C=N) and 1,288–1,295 cm (C=S) .
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Sulfanyl Linker: The -S- group appears in -NMR as a singlet near δ 3.8–4.2 ppm.
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Acetohydrazide Moiety: The CONH-NH group shows IR bands at 3,412 cm (N-H) and 1,654 cm (C=O) .
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Benzylidene Group: The E-configuration of the imine bond is confirmed by -NMR coupling constants (J = 8.5 Hz for trans protons) .
Table 1: Spectral Signatures of Key Functional Groups
| Functional Group | IR (cm) | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|---|
| Triazole (C=N) | 1,620–1,625 | – | 150–155 |
| Sulfanyl (-S-) | – | 3.8–4.2 (s) | 35–40 |
| Acetohydrazide (C=O) | 1,654 | – | 165–170 |
| Benzylidene (CH=N) | 1,637 | 8.2–8.5 (s) | 145–150 |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Formation of 4,5-Diphenyl-4H-1,2,4-triazole-3-thione: Cyclocondensation of benzohydrazide with phenylisothiocyanate under alkaline conditions yields the triazole-thione precursor .
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Propargylation: Reaction with propargyl bromide introduces an alkyne side chain, enabling click chemistry .
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Hydrazide Formation: Condensation of 2-chloroacetohydrazide with the triazole-thione intermediate produces the sulfanyl-acetohydrazide.
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Schiff Base Formation: Reaction with 2,3-dimethoxybenzaldehyde in ethanol under acidic catalysis yields the final product .
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole Formation | NaOH (10%), Reflux, 4 h | 85 | 98.5 |
| Propargylation | Propargyl bromide, EtN | 92 | 99.1 |
| Click Chemistry | Cu(I), MW, 2 min | 97 | 99.3 |
| Schiff Base Formation | EtOH, AcOH, Reflux, 3 h | 70 | 98.8 |
Biological Activity and Mechanism
Table 3: In Vitro Anticancer Activity (IC, μM)
| Cell Line | IC (This Compound) | Doxorubicin (Control) |
|---|---|---|
| MCF-7 (Breast) | 4.98 ± 0.21 | 0.31 ± 0.05 |
| Caco-2 (Colon) | 12.3 ± 0.45 | 5.12 ± 0.33 |
| HeLa (Cervical) | 18.7 ± 0.67 | 7.45 ± 0.41 |
Antimicrobial Properties
The sulfanyl group enhances membrane permeability, enabling disruption of microbial biofilms. Against Staphylococcus aureus, the compound shows a MIC of 32 μg/mL, comparable to ciprofloxacin.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (12 mg/mL), sparingly soluble in water (<0.1 mg/mL) .
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Stability: Stable at room temperature for 6 months; degrades above 200°C (TGA data).
Drug-Likeness Parameters
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Lipophilicity (LogP): 3.2 ± 0.1 (Predicted via XLogP3).
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Polar Surface Area: 98.5 Ų.
Applications and Future Directions
The compound’s dual anticancer/antimicrobial activity positions it as a lead candidate for hybrid therapeutics. Future work should prioritize:
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In Vivo Toxicity Studies: Assess safety profiles in murine models.
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Formulation Development: Nanoparticle encapsulation to enhance aqueous solubility.
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Structure-Activity Relationships (SAR): Optimize substituents on the triazole and benzylidene moieties.
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